![molecular formula C19H20N2O2 B303206 3-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B303206.png)
3-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MBDB and belongs to the class of benzoxazole compounds.
Mecanismo De Acción
The exact mechanism of action of MBDB is not yet fully understood. However, it has been reported to act on the cannabinoid receptors in the brain, which are involved in pain perception, inflammation, and neuroprotection. MBDB has also been reported to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
MBDB has been reported to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. MBDB has also been reported to have neuroprotective effects, as it has been shown to protect neurons from oxidative stress and reduce the formation of amyloid plaques in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MBDB in lab experiments is its potential therapeutic applications. MBDB has been shown to have anti-inflammatory, analgesic, and neuroprotective effects, which make it a promising candidate for the treatment of various diseases. However, one limitation of using MBDB in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of MBDB in humans.
Direcciones Futuras
There are several future directions for the research on MBDB. One direction is to further investigate its mechanism of action and the pathways involved in its therapeutic effects. Another direction is to study the safety and efficacy of MBDB in humans, which may lead to the development of new treatments for various diseases. Additionally, the synthesis of new derivatives of MBDB may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
Conclusion
In conclusion, MBDB is a promising compound that has been studied for its potential therapeutic applications. It has been reported to have anti-inflammatory, analgesic, and neuroprotective effects, which make it a promising candidate for the treatment of various diseases. Further studies are needed to determine the safety and efficacy of MBDB in humans, as well as to investigate its mechanism of action and the pathways involved in its therapeutic effects.
Métodos De Síntesis
The synthesis of MBDB involves the reaction between 3-(5-methyl-1,3-benzoxazol-2-yl)phenyl)butanoic acid and thionyl chloride. The resulting product is then treated with methylamine to form MBDB. This synthesis method has been reported in the literature and has been used by researchers to obtain MBDB for their studies.
Aplicaciones Científicas De Investigación
MBDB has been studied for its potential therapeutic applications in various fields of research. It has been reported to have anti-inflammatory, analgesic, and neuroprotective effects. MBDB has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Nombre del producto |
3-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide |
|---|---|
Fórmula molecular |
C19H20N2O2 |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
3-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide |
InChI |
InChI=1S/C19H20N2O2/c1-12(2)9-18(22)20-15-6-4-5-14(11-15)19-21-16-10-13(3)7-8-17(16)23-19/h4-8,10-12H,9H2,1-3H3,(H,20,22) |
Clave InChI |
LWKRCSKNPGRDPC-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)CC(C)C |
SMILES canónico |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



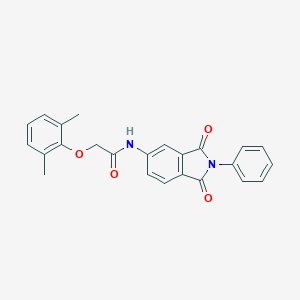
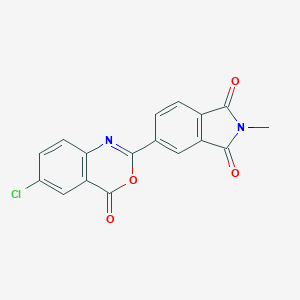
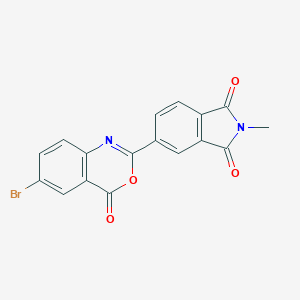
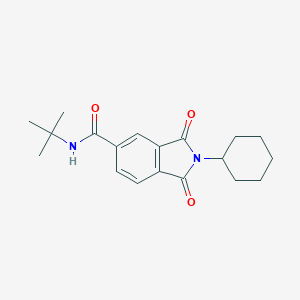
![2-(4-methylphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B303130.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B303133.png)
![4-[(3-Iodoanilino)carbonyl]phenyl propionate](/img/structure/B303134.png)
![2-[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate](/img/structure/B303135.png)
![2-[(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)methyl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B303136.png)

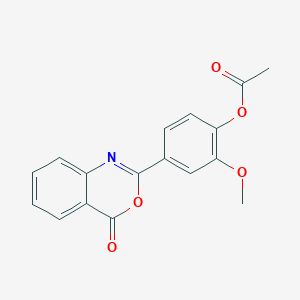
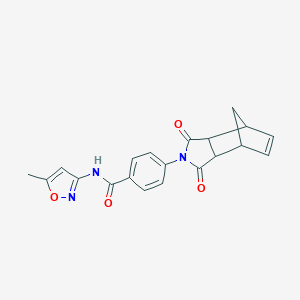

![6-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B303150.png)